![molecular formula C18H19FN6O B10987699 N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10987699.png)
N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic compound with a complex structure. It combines a piperidine ring, a triazolopyridazine moiety, and a carboxamide group.
- The compound’s chemical formula is C₁₈H₁₇FN₆O, and its systematic name reflects its substituents and connectivity.
- It may have applications in drug discovery, given its unique structure and potential biological activity.
Métodos De Preparación
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. organic chemists can explore various strategies to assemble its components.
- Industrial production methods likely involve multi-step syntheses, starting from commercially available precursors.
Análisis De Reacciones Químicas
- The compound may undergo various reactions, including:
Substitution: The fluorobenzyl group could be substituted with other functional groups.
Oxidation/Reduction: Depending on the context, the piperidine or triazolopyridazine rings may be oxidized or reduced.
- Common reagents and conditions would vary based on the specific transformations attempted.
- Major products would result from the specific reactions performed.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers might explore derivatives of this compound for potential drug candidates. Its unique structure could interact with biological targets.
Biological Studies: Investigating its effects on cellular pathways, receptors, or enzymes.
Materials Science: If stable, it could find applications in materials or coatings.
Mecanismo De Acción
- Without specific data, we can only speculate. researchers would study its interactions with proteins, receptors, or nucleic acids.
- Molecular targets could include enzymes, ion channels, or signaling pathways.
Comparación Con Compuestos Similares
- Unfortunately, I don’t have a direct list of similar compounds. researchers would compare it to related structures in terms of biological activity, stability, and synthetic accessibility.
Remember that this compound’s detailed investigation would require experimental work and access to specialized databases
Propiedades
Fórmula molecular |
C18H19FN6O |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19FN6O/c19-15-3-1-13(2-4-15)11-20-18(26)14-7-9-24(10-8-14)17-6-5-16-22-21-12-25(16)23-17/h1-6,12,14H,7-11H2,(H,20,26) |
Clave InChI |
XAGICADSPKRIBS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


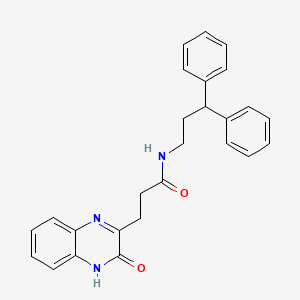
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10987622.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10987631.png)
![N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10987641.png)
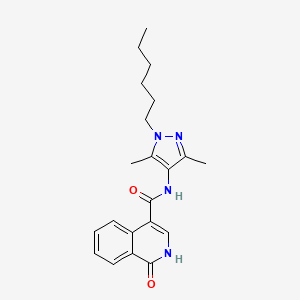
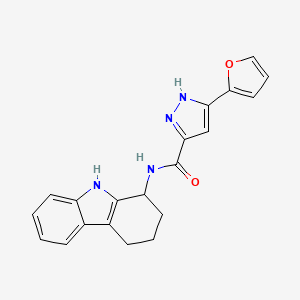
![4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10987652.png)
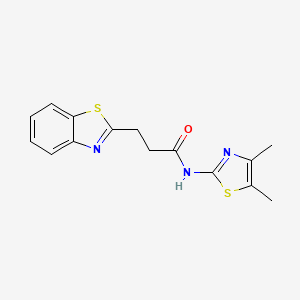
![N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10987656.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide](/img/structure/B10987665.png)
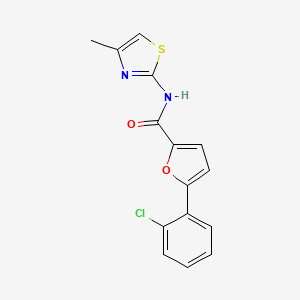
![1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10987692.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B10987700.png)
methanone](/img/structure/B10987701.png)
